

Spectroscopic Analysis of 4-Bromo-6-(trifluoromethyl)-1H-indole: A Comparative Guide

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Compound of Interest

Compound Name: 4-Bromo-6-(trifluoromethyl)-1H-indole

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the spectroscopic properties of **4-Bromo-6-(trifluoromethyl)-1H-indole**. Due to the limited availability of direct experimental spectra for this specific compound, this guide leverages data from structurally similar indole derivatives to predict and contextualize its spectroscopic characteristics. The information presented herein is intended to assist researchers in identifying and characterizing this molecule and similar chemical entities.

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for **4-Bromo-6-(trifluoromethyl)-1H-indole** and its structural analogs. The data for the target compound are predicted based on the influence of the bromo and trifluoromethyl substituents on the indole scaffold, drawing comparisons with known substituted indoles.

Table 1: 1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	H-2	H-3	H-5	H-7	N-H	Other Protons	Solvent
4-Bromo-6-(trifluoromethyl)-1H-indole (Predicted)	~7.3-7.4	~6.7-6.8	~7.6	~7.8	~8.5 (br s)	CDCl ₃	
4-Bromo-1H-indole	7.27 (t)	6.74 (t)	7.42 (d)	7.18 (d)	8.21 (br s)	CDCl ₃	
6-(Trifluoromethyl)-1H-indole	7.35 (m)	6.57 (m)	7.89 (s)	7.51 (d)	8.25 (br s)	CDCl ₃	

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	C-2	C-3	C-3a	C-4	C-5	C-6	C-7	C-7a	CF ₃	Solvent
4-Bromo-6-(trifluoromethyl)-1H-indole (Predicted)	-125	-103	-128	-115 (C-Br)	-122 (q)	-125 (q, JC-F ≈ 34 Hz)	-120	-136 (q, JC-F ≈ 272 Hz)	-124	CDCl ₃
4-Bromo-6-(trifluoromethyl)-1H-indole	125.1	102.5	128.0	114.9	123.6	121.7	112.5	136.5	-	CDCl ₃
6-(Trifluoromethyl)-1H-indole	124.2	102.3	126.9	120.9 (q)	110.0 (q)	125.1 (q, JC-F = 32 Hz)	118.8	136.0 (q, JC-F = 270 Hz)	125.0	CDCl ₃

Table 3: FT-IR Spectroscopic Data (Wavenumbers in cm⁻¹)

Compound	N-H Stretch	C-H (Aromatic)	C=C (Aromatic)	C-F Stretch	C-Br Stretch
4-Bromo-6-(trifluoromethyl)-1H-indole (Predicted)	-3400-3450	~3100-3000	~1600-1450	~1300-1100 (strong)	~600-500
Indole Derivatives (General)	3400-3490 ^[1]	3100-3000	1620-1450	-	-
Aromatic Trifluoromethyl Compounds	-	-	-	1350-1120 (strong, multiple bands)	-
Aromatic Bromo Compounds	-	-	-	-	650-550

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M]+•	Key Fragment Ions	Ionization Method
4-Bromo-6-(trifluoromethyl)-1H-indole	263/265 (1:1 ratio)	234/236 ([M-HF]+•), 184 ([M-Br]+)	EI
4-Bromo-1H-indole	195/197 (1:1 ratio)	116 ([M-Br]+•)	EI
6-(Trifluoromethyl)-1H-indole	185	166 ([M-F]+), 136 ([M-HF-HCN]+•)	EI

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical spectral width: 0-12 ppm.
 - Number of scans: 16-64, depending on sample concentration.
 - A relaxation delay of 1-2 seconds is typically used.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical spectral width: 0-160 ppm.
 - A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ^{13}C .
 - A relaxation delay of 2-5 seconds is recommended.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.[\[3\]](#)
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.

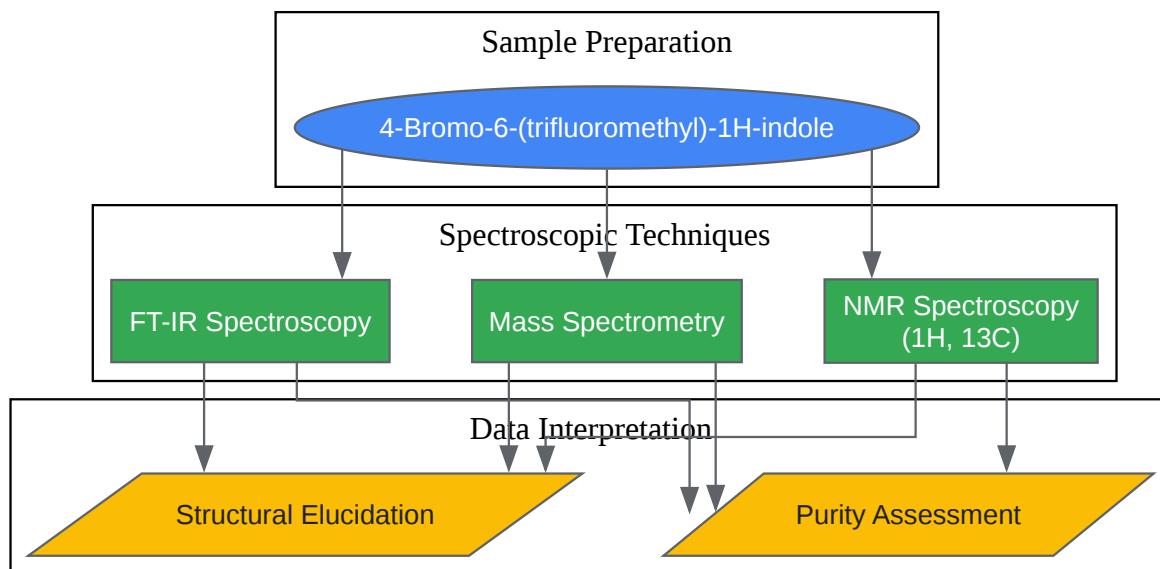
- Collect the sample spectrum.
- Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
- The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds. For direct insertion, a small amount of the sample is placed in a capillary tube.
- Ionization (Electron Ionization - EI):
 - The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[4][5]
 - This causes ionization and fragmentation of the molecule.[4][5]
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

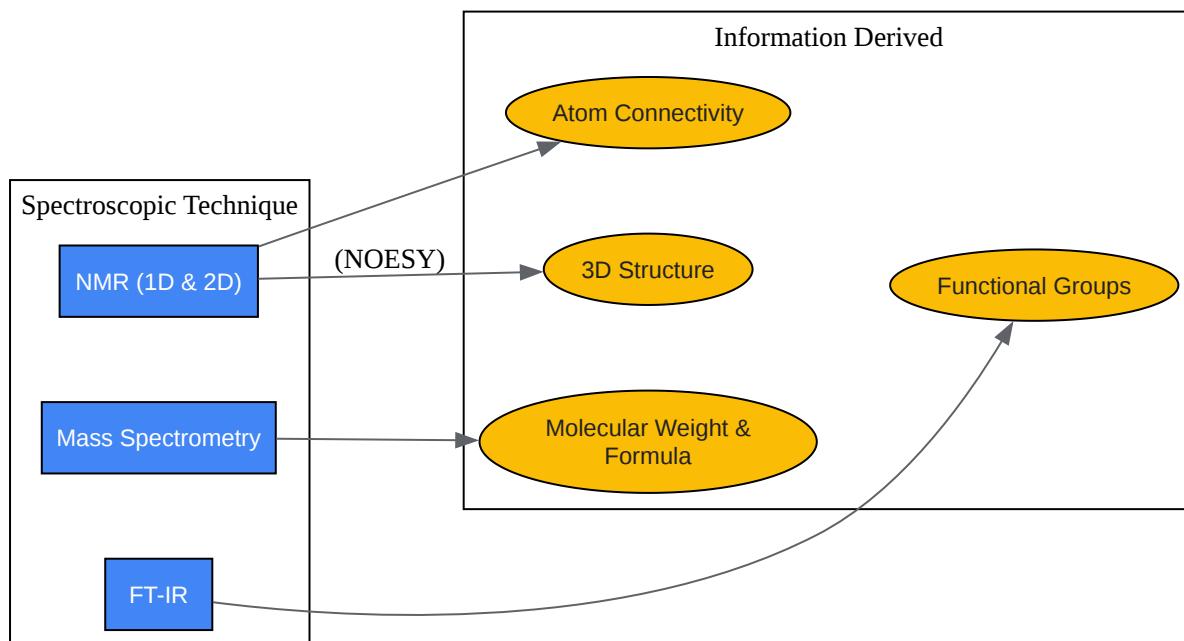
Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different techniques.



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Caption: Workflow for the spectroscopic analysis of an organic compound.



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Caption: Logical relationships between spectroscopic techniques and derived structural information.

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